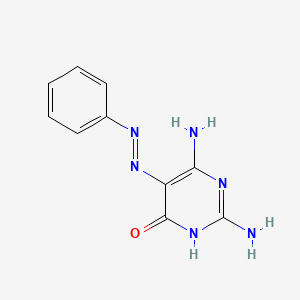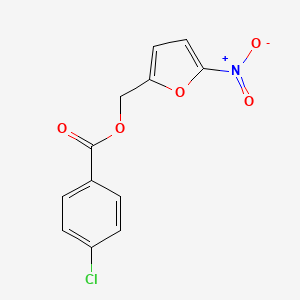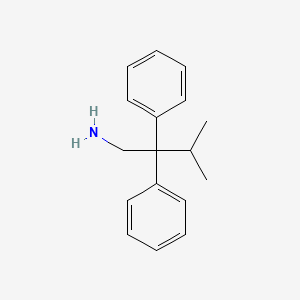![molecular formula C16H16N2O4 B14000239 2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone CAS No. 91851-12-6](/img/structure/B14000239.png)
2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone is an organic compound with the molecular formula C16H16N2O4 It is known for its unique structure, which includes an ethoxy group, a nitrophenyl group, and a phenylethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone typically involves the reaction of benzoylacetaldehyde with 4-nitroaniline in the presence of ethanol. The reaction proceeds through a condensation mechanism, where the aldehyde group of benzoylacetaldehyde reacts with the amino group of 4-nitroaniline, followed by the addition of ethanol to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Ethoxy-2-[(4-aminophenyl)amino]-1-phenylethanone.
科学的研究の応用
2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of dyes and pigments due to its aromatic structure.
作用機序
The mechanism of action of 2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The ethoxy group and phenylethanone moiety also contribute to its reactivity and potential biological effects .
類似化合物との比較
Similar Compounds
2-Ethoxy-2-[(4-aminophenyl)amino]-1-phenylethanone: A reduced form of the compound with an amino group instead of a nitro group.
2-Methoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group makes it a versatile intermediate for further chemical modifications, while the ethoxy group provides additional reactivity compared to similar compounds .
特性
CAS番号 |
91851-12-6 |
|---|---|
分子式 |
C16H16N2O4 |
分子量 |
300.31 g/mol |
IUPAC名 |
2-ethoxy-2-(4-nitroanilino)-1-phenylethanone |
InChI |
InChI=1S/C16H16N2O4/c1-2-22-16(15(19)12-6-4-3-5-7-12)17-13-8-10-14(11-9-13)18(20)21/h3-11,16-17H,2H2,1H3 |
InChIキー |
HIYLMWVOASNISZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(C(=O)C1=CC=CC=C1)NC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14000161.png)
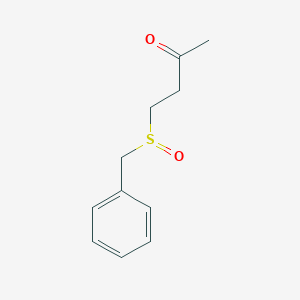
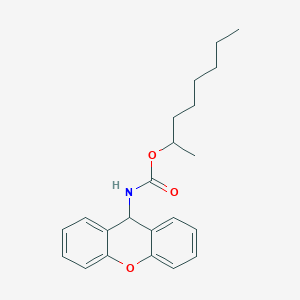
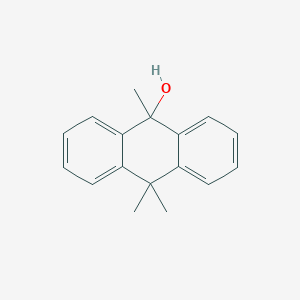
![Hexahydro-pyrrolo[3,4-b]pyrrole-1,5-dicarboxylic acid di-tert-butyl ester](/img/structure/B14000176.png)
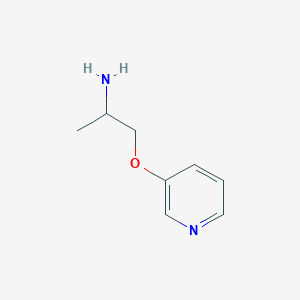

![4-Thiazolidinone, 2-thioxo-5-[(3,4,5-trimethoxyphenyl)methylene]-, (5Z)-](/img/structure/B14000182.png)
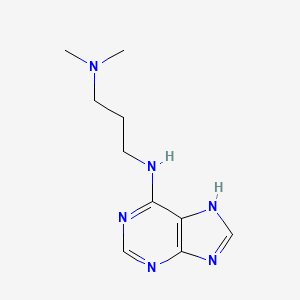
![3-[3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B14000188.png)
